molecular formula C30H27FN4O2S B12712387 1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-methyl-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- CAS No. 133405-37-5

1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-methyl-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)-

Cat. No.: B12712387
CAS No.: 133405-37-5
M. Wt: 526.6 g/mol
InChI Key: HJHVSNSLMUWJAR-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-methyl-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-methyl-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- involves multiple steps, each requiring specific reagents and conditions. The preparation typically starts with the synthesis of the indole derivative, followed by the formation of the thiazolidinone ring, and finally the construction of the pyrazole ring. Common reagents used in these steps include phenylhydrazine hydrochloride, methanesulfonic acid, and various solvents such as methanol .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-methyl-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds include other indole derivatives and pyrazole-based compounds. For example:

1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-methyl-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- stands out due to its unique combination of a pyrazole ring, an indole moiety, and a thiazolidinone ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

133405-37-5

Molecular Formula

C30H27FN4O2S

Molecular Weight

526.6 g/mol

IUPAC Name

3-[2-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]-5-methyl-2-(2-methyl-1H-indol-3-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H27FN4O2S/c1-17-28(22-12-5-8-14-24(22)32-17)30-34(29(37)18(2)38-30)26-15-9-6-11-21(26)25-16-27(35(33-25)19(3)36)20-10-4-7-13-23(20)31/h4-15,18,27,30,32H,16H2,1-3H3

InChI Key

HJHVSNSLMUWJAR-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(S1)C2=C(NC3=CC=CC=C32)C)C4=CC=CC=C4C5=NN(C(C5)C6=CC=CC=C6F)C(=O)C

Origin of Product

United States

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